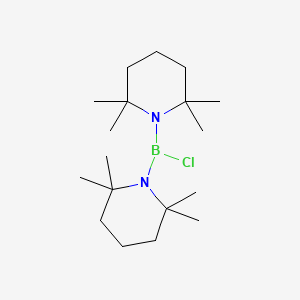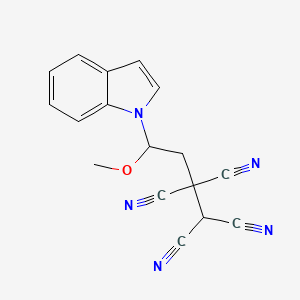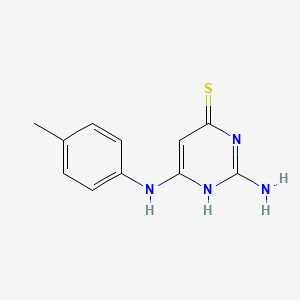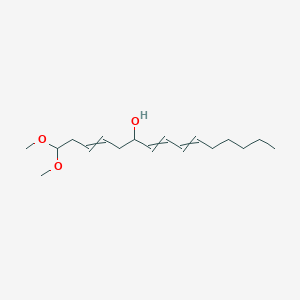![molecular formula C5H9N3O4 B14352802 2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid CAS No. 94324-66-0](/img/structure/B14352802.png)
2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid typically involves the Kabachnik–Fields reaction. This reaction is known for its efficiency in forming phosphonates and related compounds. The reaction conditions often include the use of diisopropoxyphosphoryl reagents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Kabachnik–Fields reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and carboxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: It can be used in industrial processes that require metal ion sequestration or stabilization.
Wirkmechanismus
The mechanism by which 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid exerts its effects involves its ability to form stable complexes with metal ions. The hydrazine and diacetic acid moieties provide multiple coordination sites, allowing the compound to effectively bind and stabilize metal ions. This property is particularly useful in applications requiring metal ion sequestration or catalysis .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the hydrazine moiety.
2,2’-(Methylazanediyl)diacetic acid: Another similar compound with a methyl group instead of the hydrazine moiety.
Uniqueness: 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid is unique due to the presence of the hydrazine moiety, which enhances its reactivity and ability to form stable complexes with a wider range of metal ions compared to its analogs.
Eigenschaften
CAS-Nummer |
94324-66-0 |
|---|---|
Molekularformel |
C5H9N3O4 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
2-[carboxymethyl(methanehydrazonoyl)amino]acetic acid |
InChI |
InChI=1S/C5H9N3O4/c6-7-3-8(1-4(9)10)2-5(11)12/h3H,1-2,6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
RNQYSQYMOWJYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)


![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)


![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)



![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)

![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
